1-[(1-Hydroxycyclobutyl)methyl]azetidin-3-ol
Overview
Description
“1-[(1-Hydroxycyclobutyl)methyl]azetidin-3-ol” is a chemical compound with diverse applications in scientific research. Its unique structure enables its utilization in various fields, including drug discovery, material science, and synthesis of novel compounds. The IUPAC name for this compound is (3-hydroxyazetidin-1-yl) (1-hydroxycyclobutyl)methanone .
Synthesis Analysis
Azetidines, which are four-membered heterocycles used in organic synthesis and medicinal chemistry, can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . A more effective method involves a mixture of lithium aluminium hydride and aluminium trichloride . Azetidine can also be produced by a multistep route from 3-amino-1-propanol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H13NO3/c10-6-4-9(5-6)7(11)8(12)2-1-3-8/h6,10,12H,1-5H2 .
Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
Physical and Chemical Properties Analysis
The compound has a molecular weight of 171.2 . It is stored at a temperature of 4 degrees Celsius . The physical form of the compound is a powder .
Scientific Research Applications
Overview
The compound 1-[(1-Hydroxycyclobutyl)methyl]azetidin-3-ol is a member of the β-lactam family, a class of molecules with significant importance in pharmaceutical and medicinal chemistry. β-lactams, including this compound, have been the subject of extensive research due to their potential therapeutic applications and roles in various biological processes.
Potential Therapeutic Applications
Monocyclic β-lactams, like this compound, have historically been recognized for their antibacterial activity. However, recent research has expanded their potential applications to include neuroprotective, anti-inflammatory, anti-cancer, anticoagulant, and antihyperlipidemic effects. The diversification of applications stems from structural modifications of the β-lactam nucleus, which can alter chemical reactivity and target specificity. These compounds are considered safe and non-toxic, making them promising candidates for new clinical therapies, particularly in areas like neurodegenerative diseases and coagulation therapy. Further improvements in their antibacterial activity, spectrum of action, and β-lactamase stability are ongoing areas of research (Grabrijan, Strašek, & Gobec, 2020).
Synthetic and Medicinal Chemistry Insights
β-lactams, including this compound, have been a focal point in synthetic and medicinal chemistry due to their complex biological activities and structural diversity. Various types of metathesis reactions, such as ring-opening, ring-closing, or cross metathesis, are widely used for accessing alicyclic β-amino acids or other densely functionalized derivatives. These synthetic strategies provide a pathway to generate novel molecular entities with potential therapeutic applications. The review of synthetic routes to cyclic β-amino acids emphasizes the importance of selective and stereocontrolled methodologies, highlighting the versatility, robustness, limitations, and efficiency of these approaches (Kiss, Kardos, Vass, & Fülöp, 2018).
Safety and Hazards
Future Directions
Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . Recent advances in the chemistry and reactivity of azetidines suggest promising future directions, including their use as motifs in drug discovery, polymerization, and chiral templates .
Properties
IUPAC Name |
1-[(1-hydroxycyclobutyl)methyl]azetidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c10-7-4-9(5-7)6-8(11)2-1-3-8/h7,10-11H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGWFBLJCMKIRLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN2CC(C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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